molecular formula C4H5BrN4 B1520240 2-Bromo-5-hydrazinopyrazine CAS No. 1001050-24-3

2-Bromo-5-hydrazinopyrazine

Cat. No.: B1520240
CAS No.: 1001050-24-3
M. Wt: 189.01 g/mol
InChI Key: KFOQSLQZMLPTIX-UHFFFAOYSA-N
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Description

2-Bromo-5-hydrazinopyrazine is a heterocyclic compound with the molecular formula C₄H₅BrN₄ and a molecular weight of 189.01 g/mol It is characterized by the presence of a bromine atom and a hydrazinyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-bromopyrazine, which undergoes a reaction with hydrazine hydrate under controlled conditions to yield 2-Bromo-5-hydrazinopyrazine . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydrazinopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines.

Scientific Research Applications

2-Bromo-5-hydrazinopyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydrazinopyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-hydrazinopyrazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-bromopyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQSLQZMLPTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672323
Record name 2-Bromo-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001050-24-3
Record name 2-Bromo-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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